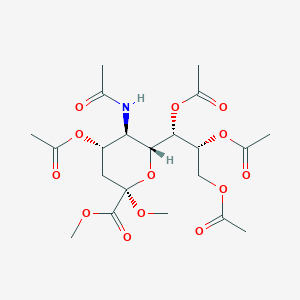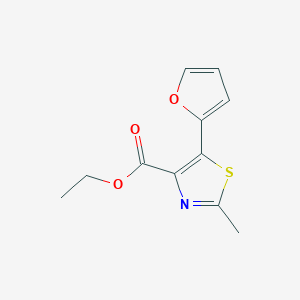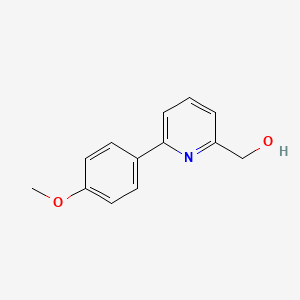![molecular formula C14H18N2O3 B13866066 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid derivatives. One common method includes the acylation of 4-methylpiperazine with phenylacetyl chloride under basic conditions, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted piperazines.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit poly ADP-ribose polymerases (PARP), which are enzymes involved in DNA repair processes. The compound binds to the active site of the enzyme, preventing its activity and leading to the accumulation of DNA damage in cells . This mechanism is particularly relevant in cancer research, where PARP inhibitors are used to selectively target cancer cells with defective DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid: Shares a similar piperazine and phenyl structure but with a boronic acid group instead of acetic acid.
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]chromen-4-one: Contains a chromenone moiety, making it structurally distinct but functionally similar in some biological activities.
Uniqueness
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is unique due to its specific combination of a piperazine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c1-15-6-8-16(9-7-15)14(19)12-4-2-11(3-5-12)10-13(17)18/h2-5H,6-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
CHWBFPJKKYIQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)

![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)





![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)




